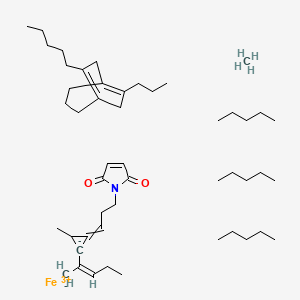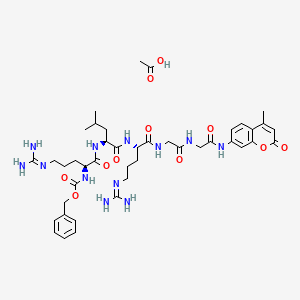
Ferrocenylethyl maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferrocenylethyl maleimide is a useful research compound. Its molecular formula is C49H87FeNO2+ and its molecular weight is 778.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 777.608617 g/mol and the complexity rating of the compound is 797. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electroactive Sulfhydryl-Specific Reagent
Ferrocenylethyl maleimide has been utilized as an electroactive sulfhydryl-specific reagent. For instance, it was used to attach a redox-active reporter group to cytochrome P450cam, revealing significant conformational changes in the enzyme upon modification. This application demonstrates its potential in studying enzyme structures and functions (Digleria et al., 1998).
Derivatization of Thiol Compounds
This compound has been employed in the pre-column derivatization of thiol compounds in high-performance liquid chromatography with dual-electrode coulometric detection, offering high selectivity and sensitivity. This demonstrates its utility in analytical chemistry, particularly in the determination of glutathione in biological specimens (Shimada et al., 1987).
Analysis of Cysteine-Containing Proteins
The compound has been used as an electroactive derivatizing agent for thiol functionalities in proteins, aiding in the determination of free and disulfide-bound thiol groups in proteins. This application is crucial for understanding protein structures and functionalities (Seiwert & Karst, 2007).
Electrophore for Liquid Chromatography
As an electrophore, this compound enhances the reactivity, stability, and electrochemical properties of compounds, which is beneficial in liquid chromatography and electrochemical detection techniques (di Gleria et al., 1996).
Photochemical Applications
Its use in photochemical reactions, such as the preparation of ferrocenyl-substituted ferrapyrrolinone complexes, highlights its potential in synthetic organic chemistry and material science (Jha et al., 2017).
Enzyme Inhibition Studies
This compound has been incorporated into phosphonate derivatives for the inhibition of serine hydrolases like acetyl- and butyrylcholinesterase. This showcases its potential in developing enzyme inhibitors for therapeutic applications (Rudolf et al., 2010).
Self-Assembled Monolayers
It has been used for the covalent attachment of ferrocene derivatives onto self-assembled monolayers, demonstrating its utility in the development of electrochemical sensors and devices (Wang et al., 2004).
Multitask-Specific Ionic Liquids
The compound's maleimide functionality has been used to create new classes of multitask-specific ionic liquids, demonstrating its versatility in chemical synthesis and the development of functional materials (Tindale et al., 2010).
LC/MS/MS Determination of Thiols and Disulfides
This compound is instrumental in the determination of thiols and disulfides in urine samples, highlighting its importance in biomedical analysis and diagnostics (Seiwert & Karst, 2007).
Differential Labeling in Proteins
It has been utilized for differential labeling of free and disulfide-bound thiol functions in proteins, an essential technique in proteomics for understanding protein structures and interactions (Seiwert et al., 2008).
特性
IUPAC Name |
iron(3+);methane;1-[3-[2-methyl-3-[(Z)-pent-2-en-2-yl]cyclopropylidene]propyl]pyrrole-2,5-dione;pentane;6-pentyl-8-propylbicyclo[3.2.2]nona-1(8),5-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28.C16H19NO2.3C5H12.CH4.Fe/c1-3-5-6-9-15-13-16-10-7-11-17(15)12-14(16)8-4-2;1-4-6-11(2)16-12(3)13(16)7-5-10-17-14(18)8-9-15(17)19;3*1-3-5-4-2;;/h3-13H2,1-2H3;6-9,12H,2,4-5,10H2,1,3H3;3*3-5H2,1-2H3;1H4;/q;-2;;;;;+3/b;11-6-,13-7?;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASZRCMYVLQJQJ-KKNPMVRHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.CCCCC.CCCCC.CCCCC.CCCCCC1=C2CCCC(=C(C2)CCC)C1.CCC=C([CH2-])[C-]1C(C1=CCCN2C(=O)C=CC2=O)C.[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C.CCCCC.CCCCC.CCCCC.CCCCCC1=C2CCCC(=C(C2)CCC)C1.CC/C=C(/[CH2-])\[C-]1C(C1=CCCN2C(=O)C=CC2=O)C.[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H87FeNO2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)
![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)
![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)



